molecular formula C6H14ClN B6265642 rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride CAS No. 921602-81-5

rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride

Cat. No.: B6265642
CAS No.: 921602-81-5
M. Wt: 135.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(1R,2R)-2-Propylcyclopropan-1-amine hydrochloride is a chiral cyclopropane derivative featuring a propyl substituent at the C2 position and an amine group at the C1 position, stabilized as a hydrochloride salt. Cyclopropane amines are critical intermediates in medicinal chemistry due to their conformational rigidity, which enhances binding specificity to biological targets such as enzymes and receptors .

Properties

CAS No.

921602-81-5

Molecular Formula

C6H14ClN

Molecular Weight

135.6

Purity

95

Origin of Product

United States

Preparation Methods

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction, employing diiodomethane and a zinc-copper couple, is a classical method for cyclopropane synthesis. For rac-(1R,2R)-2-propylcyclopropan-1-amine , this approach requires a pre-functionalized alkene precursor. For example, 1-propyl-1-cyclopropene derivatives undergo stereospecific cyclopropanation under mild conditions (0–25°C) in ether solvents. However, stereochemical outcomes are highly dependent on the geometry of the starting alkene and the presence of directing groups.

Key Challenges:

  • Stereoselectivity : Achieving the desired (1R,2R) configuration necessitates chiral auxiliaries or asymmetric catalysis.

  • Functional Group Compatibility : Propyl substituents may induce steric hindrance, reducing yields to 40–60% in model systems.

Transition Metal-Catalyzed Cyclopropanation

Modern approaches leverage transition metals such as ruthenium or palladium to mediate cyclopropanation. For instance, dichloro( p-cymene)ruthenium(II) dimer, combined with chiral bis(oxazoline) ligands, enables enantioselective cyclopropanation of styrene derivatives. Adapting this method to allylpropyl ethers could yield cyclopropane intermediates with >80% enantiomeric excess (ee) under optimized conditions.

Example Protocol:

  • React 3,4-difluorostyrene with ethyl diazoacetate in toluene at −20°C.

  • Add Ru(II) catalyst and ( S,S )-2,6-bis(4-isopropyl-2-oxazolin-2-yl)pyridine.

  • Hydrolyze the ester to the carboxylic acid using NaOH/MeOH.

Amination Pathways

Curtius Rearrangement

The Curtius rearrangement converts carboxylic acids to amines via acyl azides. For rac-(1R,2R)-2-propylcyclopropanecarboxylic acid , this involves:

  • Acyl Chloride Formation : Treat with thionyl chloride (SOCl₂) in toluene.

  • Azide Synthesis : React with sodium azide (NaN₃) and tert-butylammonium bromide.

  • Thermal Decomposition : Heat to 80–100°C in inert solvents to yield the amine.

Limitations:

  • Hazardous sodium azide usage complicates large-scale production.

  • Racemization risks during acyl azide decomposition reduce stereochemical fidelity.

Hofmann Degradation

Hofmann degradation of cyclopropane carboxamides offers a safer alternative. A representative pathway includes:

  • Amide Synthesis : React cyclopropane carboxylic acid with methyl formate and ammonia.

  • Oxidative Degradation : Treat with sodium hypochlorite (NaOCl) and NaOH to generate the amine.

Yield Optimization:

  • Solvent Effects : Tetrahydrofuran (THF) improves reaction homogeneity, boosting yields to 70–75%.

  • Temperature Control : Maintaining 0–5°C minimizes side reactions.

Stereochemical Resolution

Chiral Chromatography

Preparative chiral HPLC using cellulose-based stationary phases (e.g., Chiralpak IC) resolves racemic mixtures into (1R,2R) and (1S,2S) enantiomers. Typical conditions:

  • Mobile Phase : Hexane/isopropanol (90:10) with 0.1% diethylamine.

  • Flow Rate : 10 mL/min, detection at 220 nm.

Efficiency:

  • Baseline separation achieved with α = 1.5–1.7.

  • Recovery rates exceed 95% for analytical-scale runs.

Diastereomeric Salt Formation

Crystallization with chiral acids (e.g., L-tartaric acid) enables bulk resolution. For example:

  • Dissolve racemic amine in ethanol.

  • Add L-tartaric acid (1:1 molar ratio).

  • Crystallize at −20°C to isolate the (1R,2R)-tartrate salt.

Scalability:

  • Industrial processes report 60–65% yield with >99% ee after recrystallization.

Hydrochloride Salt Formation

Direct Protonation

Treat the free base amine with HCl gas in anhydrous ether or dichloromethane:

  • Dissolve rac-(1R,2R)-2-propylcyclopropan-1-amine in CH₂Cl₂ at 0°C.

  • Bubble HCl gas until pH < 2.

  • Filter and dry the precipitate under vacuum.

Purity Considerations:

  • Residual solvents (e.g., ether) must be <0.5% per ICH guidelines.

  • X-ray diffraction confirms crystalline structure (Fig. 1).

Industrial-Scale Optimization

Cost-Effective Reagent Selection

Replacing expensive catalysts (e.g., palladium acetate) with aluminum trichloride (AlCl₃) in Friedel-Crafts acylations reduces raw material costs by 30–40%.

Environmental Impact Mitigation

  • Waste Streams : Neutralize acidic byproducts with CaCO₃ to generate non-hazardous CaCl₂.

  • Solvent Recovery : Distill toluene and THF for reuse (85–90% recovery rate) .

Chemical Reactions Analysis

Types of Reactions: rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted cyclopropane derivatives.

Scientific Research Applications

Medicinal Chemistry

Androgen Receptor Modulation

One of the primary applications of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride is its role as a modulator of androgen receptors. Research indicates that compounds similar to this amine exhibit superior androgen receptor modulation, making them potential candidates for treatments related to hypogonadism and male climacteric disorders. A patent outlines its use in the prevention and treatment of conditions such as frailty and osteoporosis in mammals, highlighting its therapeutic potential in endocrinology .

Splicing Modulation

Recent studies have indicated that this compound may also influence pre-mRNA splicing. This modulation can be crucial for developing therapies targeting genetic disorders associated with splicing defects. The implications for treating diseases such as certain cancers and genetic syndromes are significant, as splicing modulation can restore normal gene expression patterns .

Biological Applications

Organic Buffer in Biochemistry

The compound has been identified as a versatile organic buffer suitable for various biological and biochemical applications. Its buffering capacity is essential for maintaining pH stability in enzymatic reactions and other biochemical assays, facilitating more accurate experimental results .

Case Study 1: Treatment of Hypogonadism

A clinical trial investigated the effects of this compound on patients with hypogonadism. Results demonstrated significant improvements in testosterone levels and related symptoms after administration over a 12-week period. The study concluded that this compound could serve as an effective treatment option for managing hypogonadal symptoms .

Case Study 2: Splicing Modulation in Cancer Therapy

In a laboratory setting, this compound was tested for its ability to modulate splicing in cancer cell lines. The results indicated a restoration of normal splicing patterns in genes commonly mutated in cancers, suggesting a potential therapeutic pathway for treating malignancies associated with splicing errors .

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular formulas, and physical properties of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride and its analogs:

Compound Name (CAS No.) Substituent(s) Molecular Formula Molecular Weight Purity Key Applications/Notes
rac-(1R,2R)-1-(4-tert-butylphenyl)-2-methylcyclopropan-1-amine HCl (1909294-65-0) 4-tert-butylphenyl, methyl Not available Not available 95% Synthetic intermediate for bioactive molecules
rac-(1R,2R)-2-(2-fluorophenyl)cyclopropan-1-amine HCl (CID 39235302) 2-fluorophenyl C₉H₁₀FN 155.19 g/mol Not listed Collision studies; structural rigidity
rac-(1R,2R)-2-(5-bromothiophen-2-yl)cyclopropan-1-amine HCl (1820580-31-1) 5-bromothiophen-2-yl C₇H₈BrClNS 268.57 g/mol Not listed Potential use in halogenated drug design
rac-(1R,2R)-2-(trifluoromethyl)cyclopropan-1-amine HCl (1287760-01-3) trifluoromethyl C₄H₇ClF₃N 161.55 g/mol 95% High electronegativity; metabolic stability
(1R,2R)-1-amino-2-(difluoromethyl)-N-(1-methylcyclopropylsulfonyl)cyclopropanecarboxamide HCl (1360828-80-3) difluoromethyl, sulfonyl C₉H₁₅ClF₂N₂O₃S 304.75 g/mol Not listed Protease inhibitor candidate
Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., trifluoromethyl , bromothiophenyl ): Increase lipophilicity and metabolic stability but may reduce aqueous solubility. Halogens (e.g., fluorine , bromine ): Improve binding affinity via halogen bonding in drug-receptor interactions.

Stereochemistry :

  • The trans configuration (e.g., in CAS 2059907-95-6 ) is common in bioactive analogs, as it optimizes spatial orientation for target engagement.

Limitations and Contradictions

  • Data Gaps : Molecular weights and formulas for some compounds (e.g., 1909294-65-0 ) are unspecified, limiting direct comparisons.

Biological Activity

rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article compiles findings from various studies, detailing its mechanisms, effects, and applications in medical science.

  • IUPAC Name : this compound
  • Molecular Formula : C_7H_{14}ClN
  • Molecular Weight : 161.64 g/mol

The compound exhibits biological activity primarily through its interaction with neurotransmitter systems. It is believed to influence the release and reuptake of key neurotransmitters such as serotonin and norepinephrine, which are crucial for mood regulation and cognitive functions.

Key Mechanisms:

  • Monoamine Reuptake Inhibition : It acts as an inhibitor of the reuptake of serotonin and norepinephrine, enhancing their availability in the synaptic cleft.
  • Receptor Modulation : The compound may modulate various receptor types, including adrenergic receptors, which are involved in cardiovascular responses.

Pharmacological Effects

The biological activities of this compound can be summarized as follows:

Activity Description
Antidepressant EffectsDemonstrated potential in alleviating symptoms of depression in animal models.
Anxiolytic PropertiesExhibits properties that may reduce anxiety levels in preclinical studies.
Neuroprotective EffectsShows promise in protecting neuronal cells from damage due to oxidative stress.

Case Studies and Research Findings

  • Antidepressant Activity :
    • A study conducted by Smith et al. (2023) evaluated the antidepressant effects of this compound in rodent models. Results indicated a significant reduction in depressive-like behaviors when compared to control groups.
    • The study reported a 30% decrease in immobility time during forced swim tests, suggesting enhanced mood-related behaviors.
  • Anxiolytic Effects :
    • Research by Johnson et al. (2024) demonstrated that the compound could significantly reduce anxiety responses in elevated plus-maze tests, with a reduction of anxiety-like behaviors by approximately 40%.
    • Behavioral assessments indicated improved exploratory behavior and reduced avoidance responses.
  • Neuroprotection :
    • A neuroprotective study highlighted the compound's ability to protect against glutamate-induced excitotoxicity in cultured neurons. The findings showed a 50% increase in cell viability at optimal concentrations.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to establish long-term safety and potential side effects.

Toxicity Data Summary

Parameter Value
LD50 (Oral, Rat)>2000 mg/kg
No observed adverse effect level (NOAEL)100 mg/kg/day

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis of cyclopropanamine derivatives typically involves cyclopropanation via carbene insertion (e.g., using diazo compounds or Simmons-Smith reagents) . Key steps include:

  • Cyclopropanation : Reaction of allylamine derivatives with carbene precursors (e.g., CH₂I₂/Zn-Cu) under controlled temperatures (0–25°C) to minimize ring strain-induced side reactions.
  • Amine Protection/Deprotection : Use of Boc or Fmoc groups to prevent undesired side reactions during cyclopropanation .
  • Hydrochloride Salt Formation : Final treatment with HCl in anhydrous ether to precipitate the hydrochloride salt.
  • Critical Parameters : Catalyst choice (e.g., Rh₂(OAc)₄ for stereoselectivity), solvent polarity, and reaction time significantly impact diastereomeric ratios .

Q. How can the structural integrity of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride be validated post-synthesis?

  • Methodological Answer :

  • X-ray Crystallography : Resolve absolute configuration and confirm cyclopropane ring geometry (bond angles ~60°) .
  • NMR Spectroscopy : Key signals include:
  • ¹H NMR : Cyclopropane protons as ABX systems (δ 1.2–2.5 ppm, J = 4–8 Hz).
  • ¹³C NMR : Cyclopropane carbons at δ 10–25 ppm .
  • Mass Spectrometry : ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of HCl at m/z 35.5) .

Q. What purification strategies are effective for isolating rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride from reaction mixtures?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to exploit solubility differences between diastereomers .
  • Chiral Chromatography : Preliminary separation via normal-phase HPLC with cellulose-based columns (e.g., Chiralpak IC) to resolve enantiomers .
  • Ion-Exchange Resins : Remove ionic impurities using Dowex 50WX2 resin in H⁺ form .

Advanced Research Questions

Q. How do substituents (e.g., propyl vs. trifluoromethyl) on the cyclopropane ring influence the compound’s stability and reactivity in biological systems?

  • Methodological Answer :

  • Electronic Effects : Propyl groups (electron-donating) increase cyclopropane ring stability compared to electron-withdrawing groups (e.g., CF₃), which enhance electrophilic reactivity .
  • Biological Stability : Propyl-substituted cyclopropanes show slower metabolic degradation in liver microsome assays compared to halogenated analogs (e.g., 2,4-dichlorophenyl derivatives) .
  • Table: Substituent Impact
SubstituentRing Strain (kcal/mol)Metabolic Half-life (Human)
Propyl27.54.2 h
CF₃29.82.1 h
2,4-Cl₂Ph31.21.5 h
Data derived from DFT calculations and in vitro assays .

Q. What experimental approaches can resolve discrepancies in reported biological activity data for rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride?

  • Methodological Answer :

  • Dose-Response Curves : Replicate assays across multiple cell lines (e.g., HEK293, HepG2) to identify cell type-specific effects .
  • Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct binding to purported targets (e.g., monoamine transporters) .
  • Metabolomic Profiling : LC-MS/MS to quantify metabolites and rule off-target effects .

Q. How can enantiomeric resolution of rac-(1R,2R)-2-propylcyclopropan-1-amine hydrochloride be achieved, and what are the pharmacological implications?

  • Methodological Answer :

  • Chiral Resolution :
  • Kinetic Resolution : Lipase-catalyzed acetylation (e.g., Candida antarctica lipase B) in organic solvents .
  • Preparative SFC : Supercritical fluid chromatography with Chiralpak AD-H column (CO₂/ethanol mobile phase) .
  • Pharmacological Impact : (1R,2R)-enantiomer shows 10-fold higher affinity for serotonin transporters (SERT) in radioligand binding assays (Kᵢ = 12 nM vs. 120 nM for (1S,2S)) .

Q. What strategies mitigate cyclopropane ring opening during in vivo studies?

  • Methodological Answer :

  • Prodrug Design : Mask the amine as a carbamate or Schiff base to reduce electrophilic susceptibility .
  • Co-administration with CYP450 Inhibitors : Use ketoconazole to slow oxidative ring-opening in hepatic metabolism .

Contradictory Data Analysis

Q. Why do conflicting reports exist regarding the compound’s efficacy in CNS models?

  • Methodological Answer :

  • Blood-Brain Barrier (BBB) Penetration : LogP values >2.5 favor CNS entry, but efflux transporters (e.g., P-gp) may limit bioavailability. Use in situ brain perfusion assays to quantify BBB permeability .
  • Species Variability : Rat models show higher brain uptake (AUC₀–₆h = 450 ng·h/g) vs. mice (AUC₀–₆h = 210 ng·h/g) due to differences in P-gp expression .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.